![molecular formula C7H17ClN2S B11723368 1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)
1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride is a piperazine derivative with the molecular formula C7H16N2S. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form piperazine derivatives.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .
化学反応の分析
Types of Reactions
1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
科学的研究の応用
1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride involves its interaction with molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
類似化合物との比較
Similar Compounds
1-{[2-(Methylsulfonyl)ethyl]sulfonyl}piperazine: This compound has a similar structure but contains sulfonyl groups instead of a methylsulfanyl group.
1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine: Another piperazine derivative with a similar structure but different functional groups.
Uniqueness
1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H17ClN2S |
|---|---|
分子量 |
196.74 g/mol |
IUPAC名 |
1-(2-methylsulfanylethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C7H16N2S.ClH/c1-10-7-6-9-4-2-8-3-5-9;/h8H,2-7H2,1H3;1H |
InChIキー |
GIHXMTWHPAMUTC-UHFFFAOYSA-N |
正規SMILES |
CSCCN1CCNCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



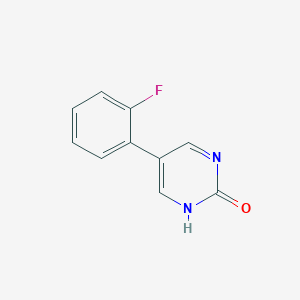
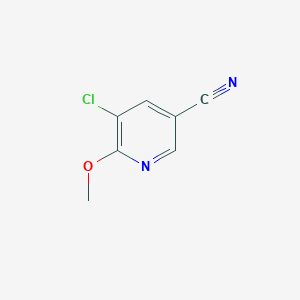
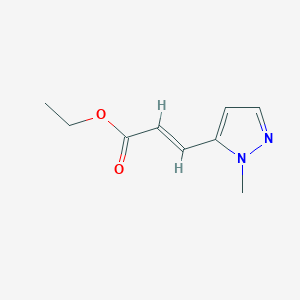


![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)

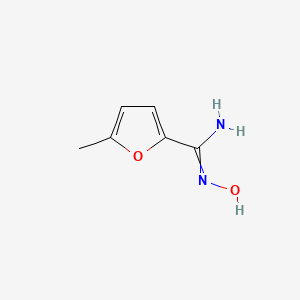
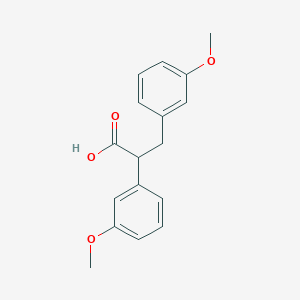
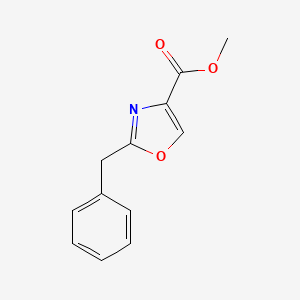
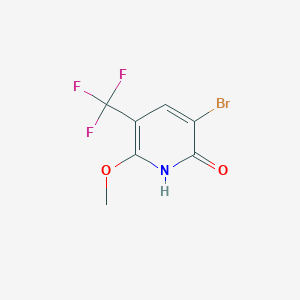
![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)
